1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)-
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Overview
Description
1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- is a complex organic compound with a unique structure that includes a benzoxacycloundecin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- typically involves multi-step organic reactions. The process often starts with the formation of the benzoxacycloundecin ring, followed by the introduction of the hydroxyl and methyl groups. Specific reagents and catalysts are used to control the stereochemistry and ensure the desired (4E) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce different alcohols.
Scientific Research Applications
1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The benzoxacycloundecin ring system may also interact with cell membranes and other biological structures, influencing various pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran
- 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7-hydroxy-3-methyl-14,16-bis(phenylmethoxy)-
Uniqueness
1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- is unique due to its specific ring structure and the presence of both hydroxyl and methyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- is a complex organic compound belonging to the benzoxazine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C₁₃H₁₉NO₂
- Molecular Weight : 221.30 g/mol
- IUPAC Name : 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)-
Antimicrobial Properties
Research indicates that 1-Benzoxacycloundecin derivatives exhibit significant antimicrobial activity. A study demonstrated that certain derivatives possess inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific derivative tested.
Compound Derivative | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
Derivative A | 64 | 128 |
Derivative B | 32 | 64 |
Cytotoxic Effects
Cytotoxicity assays using human cancer cell lines have shown that the compound exhibits selective cytotoxicity. The compound was tested against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 10 |
The mechanisms by which 1-Benzoxacycloundecin exerts its biological effects are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins. Additionally, antimicrobial activity may be attributed to disruption of bacterial cell membranes.
Case Studies
- A clinical study investigated the efficacy of a derivative of this compound in combination with standard antibiotics for treating resistant bacterial infections. The combination therapy showed enhanced effectiveness compared to antibiotics alone.
- In vitro studies on cancer cell lines revealed that the compound could enhance the effectiveness of conventional chemotherapeutic agents when used in combination therapies.
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(5E)-5-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol |
InChI |
InChI=1S/C15H20O2/c1-12-5-3-2-4-6-13-11-14(16)7-8-15(13)17-10-9-12/h5,7-8,11,16H,2-4,6,9-10H2,1H3/b12-5+ |
InChI Key |
ARZYKJAHEDGIQS-LFYBBSHMSA-N |
Isomeric SMILES |
C/C/1=C\CCCCC2=C(C=CC(=C2)O)OCC1 |
Canonical SMILES |
CC1=CCCCCC2=C(C=CC(=C2)O)OCC1 |
Origin of Product |
United States |
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